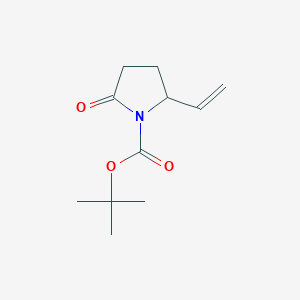

![molecular formula C24H14 B032191 Naphtho[2,3-a]pyrene CAS No. 196-42-9](/img/structure/B32191.png)

Naphtho[2,3-a]pyrene

Übersicht

Beschreibung

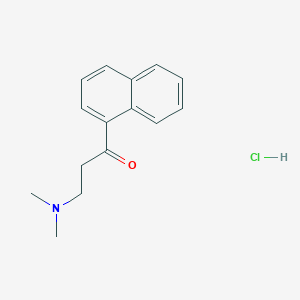

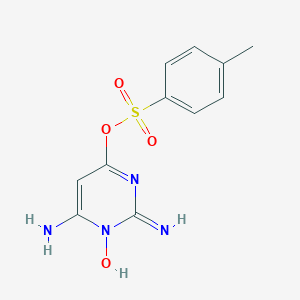

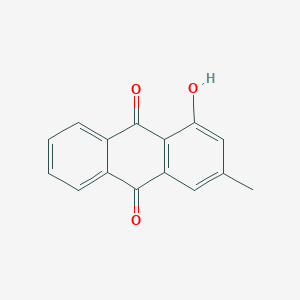

Naphtho[2,3-a]pyrene is a polycyclic aromatic hydrocarbon . It is widely used in organic electronic devices . Its molecular formula is C24H14 .

Molecular Structure Analysis

The molecular structure of Naphtho[2,3-a]pyrene consists of multiple fused aromatic rings . The average mass is 302.368 Da and the monoisotopic mass is 302.109558 Da .Chemical Reactions Analysis

Naphtho[2,3-a]pyrene has been studied for its photolysis when irradiated with broadband ultraviolet/visible radiation . It’s also used as a test compound for the simultaneous mass spectrometric analysis of nonpolar and polar analytes by heat-assisted laser ablation electrospray ionization (HA-LAESI) method .Physical And Chemical Properties Analysis

Naphtho[2,3-a]pyrene has a density of 1.3±0.1 g/cm3, a boiling point of 552.3±17.0 °C at 760 mmHg, and a flash point of 282.0±15.1 °C . It has no H bond acceptors or donors, and no freely rotating bonds . Its ACD/LogP is 7.63 .Wissenschaftliche Forschungsanwendungen

Mass Spectrometric Analysis

Naphtho[2,3-a]pyrene is used as a test compound for the simultaneous mass spectrometric analysis of nonpolar and polar analytes by heat-assisted laser ablation electrospray ionization (HA-LAESI) method . This method allows for the detection and analysis of a wide range of chemical compounds, making it a valuable tool in various fields of research.

Organic Solar Cells

Naphtho[2,3-a]pyrene is used as a donor material in the fabrication of organic solar cells (OSCs) . OSCs are a type of photovoltaic that uses organic electronics—a branch of electronics that deals with conductive organic polymers or small organic molecules—for light absorption and charge transport.

Organic Light-Emitting Diodes

This compound is also used as a blue and green emitting material in the fabrication of organic light-emitting diodes (OLEDs) . OLEDs are used in the creation of digital displays in devices such as television screens, computer monitors, and portable systems such as smartphones, handheld game consoles, and PDAs.

Organic Thin-Film Transistors

Naphtho[2,3-a]pyrene is used as a charge transport channel in the fabrication of organic thin-film transistors (OTFTs) . OTFTs are used in a variety of electronic devices, including liquid-crystal displays (LCDs), e-paper, and radio-frequency identification (RFID) tags.

Molecular Switches

Naphthopyran molecular switches, which are related to Naphtho[2,3-a]pyrene, undergo a ring-opening reaction upon external stimulation to generate intensely colored merocyanine dyes . These switches have found commercial applications in photochromic ophthalmic lenses.

Polymer Mechanochemistry

The recently discovered mechanochromic behavior of naphthopyrans has led to their emergent application in the field of polymer mechanochemistry . This enables advances in the design of force-responsive materials as well as fundamental insights into mechanochemical reactivity.

Safety and Hazards

Wirkmechanismus

Target of Action

Naphtho[2,3-a]pyrene (NP) is a polycyclic aromatic hydrocarbon

Mode of Action

They can intercalate into DNA, disrupting its structure and interfering with replication and transcription processes .

Biochemical Pathways

Polycyclic aromatic hydrocarbons are known to induce oxidative stress and inflammation, potentially affecting multiple signaling pathways within the cell .

Result of Action

They are also associated with carcinogenic effects .

Action Environment

The action, efficacy, and stability of NP can be influenced by various environmental factors. For instance, its photolysis has been investigated under broadband ultraviolet/visible radiation . Moreover, its behavior in an ultrahigh vacuum environment has been studied, showing the formation of chiral domains .

Eigenschaften

IUPAC Name |

hexacyclo[14.6.2.02,11.04,9.013,23.020,24]tetracosa-1(23),2,4,6,8,10,12,14,16(24),17,19,21-dodecaene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H14/c1-2-5-18-14-22-20(12-17(18)4-1)13-19-9-8-15-6-3-7-16-10-11-21(22)24(19)23(15)16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXSJLZJXXUBRBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C3C4=C5C(=CC3=CC2=C1)C=CC6=C5C(=CC=C6)C=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40173262 | |

| Record name | Naphtho(2,1,8-qra)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Naphtho[2,3-a]pyrene | |

CAS RN |

196-42-9 | |

| Record name | Naphtho[2,3-a]pyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=196-42-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphtho(2,3-a)pyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000196429 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphtho(2,1,8-qra)naphthacene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40173262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphtho[2,3-a]pyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Naphtho[2,3-a]pyrene has a molecular formula of C24H14 and a molecular weight of 302.37 g/mol.

A: Researchers frequently utilize techniques like Ultraviolet-Visible (UV-Vis) spectroscopy and mass spectrometry to characterize Naphtho[2,3-a]pyrene. UV-Vis absorbance spectra are particularly valuable for identification, with characteristic peaks aiding in distinguishing Naphtho[2,3-a]pyrene from other polycyclic aromatic hydrocarbons (PAHs) []. []

A: Studies show Naphtho[2,3-a]pyrene exhibits strong interactions with gold (Au) surfaces, particularly Au(111). This interaction leads to charge transfer from the molecule to the gold substrate, resulting in the formation of a Schottky junction with a large interface dipole (0.99 eV) []. This interaction significantly influences the self-assembly and chiral ordering of Naphtho[2,3-a]pyrene on the surface. []

A: Although achiral in the gas phase, Naphtho[2,3-a]pyrene becomes chiral upon adsorption onto metal surfaces like Au(111) and Cu(111) [, , ]. This surface-induced chirality stems from the molecule's specific adsorption geometry and leads to the formation of chiral domains on the surface. []

A: Naphtho[2,3-a]pyrene self-assembles into a variety of ordered structures on surfaces like Au(111) and Cu(111). These structures range from simple two-dimensional ordered arrangements [] to more complex chiral domains and even hierarchical chiral architectures on Cu(111) depending on factors like packing density and temperature. []

A: Moderate temperature treatments (around 500 K) can significantly alter the interaction between Naphtho[2,3-a]pyrene films and the underlying Au(111) surface []. These treatments induce structural rearrangements in both the organic film and the metal surface, leading to a new equilibrium structure that differs from the room temperature configuration. []

A: Yes, High-Speed Vibration Milling (HSVM) enables the solid-state [4+2] cycloaddition of Naphtho[2,3-a]pyrene with fullerene C60. This reaction yields the corresponding cycloadduct, showcasing the potential for solid-state synthesis of Naphtho[2,3-a]pyrene derivatives [].

A: Studies on the photolysis of Naphtho[2,3-a]pyrene radical cations reveal that the molecule is inherently unstable under broadband ultraviolet/visible radiation. Exposure to such radiation results in complete dehydrogenation, ultimately yielding the bare carbon cluster cation C+24 []. This finding holds implications for the stability of PAH cations, including Naphtho[2,3-a]pyrene, in astrophysical environments.

A: Naphtho[2,3-a]pyrene demonstrates the ability to inhibit gap-junctional intercellular communication (GJIC) []. This type of communication plays a crucial role in regulating cell growth and differentiation. While the potency of Naphtho[2,3-a]pyrene in GJIC inhibition is lower compared to some other PAHs, its presence in environmental samples warrants attention due to potential implications for cell proliferation and tumor promotion. []

A: Several analytical techniques are employed for the analysis of Naphtho[2,3-a]pyrene. High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible absorbance and mass spectrometric detection are commonly used for separating and identifying Naphtho[2,3-a]pyrene in complex mixtures, like those obtained from pyrolysis experiments. [, ]

A: Yes, Naphtho[2,3-a]pyrene is detected in various environmental samples, including coal tar, soil, and water. Its presence in these matrices raises concerns due to its potential human health risks and necessitates the development of sensitive and selective analytical methods for its detection and quantification. [, , , ]

A: Naphtho[2,3-a]pyrene shows promise as a multifunctional organic semiconductor. Its electronic properties make it suitable for applications in organic solar cells, organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs) []. Further research in this area could lead to the development of efficient and cost-effective organic electronic devices.

A: Yes, Naphtho[2,3-a]pyrene can serve as a fluorescent probe in biophysical studies. It exhibits a preference for the liquid-ordered (lo) phase in model membrane systems like giant unilamellar vesicles composed of DOPC/DPPC/cholesterol []. This property allows researchers to visualize and study raft-like domains in model membranes, providing insights into membrane organization and dynamics.

A: Adding Naphtho[2,3-a]pyrene to coal blends significantly enhances coke strength. This enhancement is attributed to its large aromatic ring system, which facilitates co-fusion with coal particles during coking. This co-fusion process suppresses the formation of large pores in the resulting coke, ultimately leading to increased strength [].

A: Research on alternative materials with similar properties to Naphtho[2,3-a]pyrene is an ongoing endeavor. Factors like cost, performance, and environmental impact need to be considered when exploring substitutes. For instance, while other PAHs might exhibit comparable GJIC inhibition activity, their overall toxicological profiles and environmental persistence may differ significantly from Naphtho[2,3-a]pyrene. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.